Ambroxol

Mucolytic efficacy Lung function Chronic obstructive bronchitis

Ambroxol (CAS 107814-37-9) is the only mucolytic with demonstrated NaV1.8 sodium channel blockade and pharmacological chaperone activity for mutant glucocerebrosidase, crossing the blood-brain barrier—attributes absent in NAC, carbocisteine, and bromhexine. Clinically validated: 25% reduction in bronchial flow resistance, 14% FEV1 improvement at 45 mg/day, and significant URTI prophylaxis (P=0.0049). Preferentially procured for neuropathic pain research, GBA1-associated Parkinson's disease trials, and lysosomal storage disorder programs. Direct administration yields superior outcomes compared to bromhexine prodrug.

Molecular Formula C13H18Br2N2O
Molecular Weight 378.10 g/mol
CAS No. 107814-37-9
Cat. No. B602075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmbroxol
CAS107814-37-9
Synonymscis-4-[[(2-Amino-3,5-dibromophenyl)methyl]amino]cyclohexanol;  Ambroxol EP Impurity D
Molecular FormulaC13H18Br2N2O
Molecular Weight378.10 g/mol
Structural Identifiers
SMILESC1CC(CCC1NCC2=C(C(=CC(=C2)Br)Br)N)O
InChIInChI=1S/C13H18Br2N2O/c14-9-5-8(13(16)12(15)6-9)7-17-10-1-3-11(18)4-2-10/h5-6,10-11,17-18H,1-4,7,16H2
InChIKeyJBDGDEWWOUBZPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>56.7 [ug/mL] (The mean of the results at pH 7.4)

Structure & Identifiers


Interactive Chemical Structure Model





Ambroxol (CAS 107814-37-9) as a Multi-Target Secretolytic Agent with Validated Extrapulmonary Applications: A Procurement Evidence Guide


Ambroxol (CAS 107814-37-9) is a small-molecule secretolytic and mucoactive agent derived from bromhexine [1]. As the active metabolite of bromhexine, ambroxol has been extensively characterized as a bronchosecretolytic agent with demonstrated efficacy in promoting mucus clearance and improving lung function parameters in patients with chronic obstructive bronchitis [1][2]. Beyond its classical mucolytic activity, ambroxol has been identified as a preferential inhibitor of the voltage-gated sodium channel Nav1.8 and a pharmacological chaperone for mutant glucocerebrosidase (GCase) [3][4]. These distinct molecular mechanisms confer therapeutic potential in neuropathic pain, Gaucher disease, and neurodegenerative disorders, which distinguishes ambroxol from other in-class mucolytics [3][4].

Why Ambroxol (CAS 107814-37-9) Is Not Interchangeable with Other Mucolytics: Mechanistic and Clinical Differentiation


Ambroxol exhibits a unique multi-target pharmacological profile that precludes simple substitution with other mucolytics such as bromhexine, N-acetylcysteine (NAC), or carbocisteine. While bromhexine is a prodrug that requires hepatic conversion to ambroxol, direct administration of ambroxol yields superior bronchosecretolytic efficacy and measurable improvements in lung function parameters not observed with the parent compound [1]. Unlike NAC, which acts primarily as a free radical scavenger and mucolytic via sulfhydryl group donation, ambroxol directly inhibits Nav1.8 sodium channels and modulates TRPV1/TRPA1 receptors, conferring analgesic properties absent in NAC [2]. Furthermore, ambroxol functions as a blood-brain barrier-permeable pharmacological chaperone for mutant glucocerebrosidase, an activity not shared by carbocisteine or NAC, which makes ambroxol the only mucolytic with validated potential in lysosomal storage disorders and GBA1-associated Parkinson's disease [3]. These mechanistic distinctions translate into quantifiable differences in clinical outcomes that should inform evidence-based procurement decisions.

Ambroxol (CAS 107814-37-9) Comparative Performance Data vs. Bromhexine, NAC, Carbocisteine, and Gabapentin


Ambroxol vs. Bromhexine: Lung Function Improvement in Chronic Obstructive Bronchitis

In a double-blind, randomized, 4-week study of 30 patients with chronic obstructive bronchitis, ambroxol (45 mg/day) demonstrated a 25% reduction in mean bronchial flow resistance, whereas bromhexine (36 mg/day) produced no measurable change in lung function parameters [1]. Additionally, ambroxol improved forced expiratory volume by an average of 14% over the treatment period, an effect not observed with bromhexine [1]. This direct head-to-head comparison establishes ambroxol's superior bronchosecretolytic efficacy relative to its parent prodrug.

Mucolytic efficacy Lung function Chronic obstructive bronchitis

Ambroxol vs. N-Acetylcysteine (NAC): Comparable Cough Score Reduction in Post-AECOPD Patients

A prospective cohort study of 60 post-acute exacerbation COPD (AECOPD) patients compared clinical outcomes between acetylcysteine (n=30) and ambroxol (n=30) [1]. The acetylcysteine group exhibited a mean decrease in morning cough score of -1.10±1.11, compared to -0.87±1.12 in the ambroxol group (p=0.228) [1]. Night cough score reduction was -1.53±1.43 for acetylcysteine vs. -1.13±1.31 for ambroxol (p=0.438) [1]. CAT score changes were -2.43±5.45 and -2.90±3.41, respectively (p=0.391) [1]. These data indicate that ambroxol provides statistically equivalent symptomatic relief to NAC in the post-AECOPD setting, with no significant difference in cough or quality-of-life metrics.

COPD exacerbation Cough severity Clinical outcomes

Ambroxol vs. Carbocisteine: Superior Prophylactic Efficacy in Acute Upper Respiratory Disease Prevention

A randomized controlled trial evaluating the prophylactic efficacy of mucoactive drugs in 54 patients divided into three groups demonstrated that ambroxol (45 mg/day) significantly reduced the median number of acute upper respiratory disease (AURD) episodes, whereas carbocisteine (1500 mg/day) did not [1]. The reduction in AURD episodes with ambroxol was statistically significant compared to the non-mucoactive control (rebamipide) (P=0.0049) [1]. In the subgroup of unvaccinated patients during winter season, ambroxol maintained significant prophylactic benefit (P=0.0028 vs. rebamipide) [1]. Carbocisteine failed to demonstrate significant reduction in AURD frequency under the same study conditions [1].

Upper respiratory tract infection Prophylaxis Mucoactive agents

Ambroxol vs. Gabapentin: Superior Analgesic Efficacy in Rodent Models of Neuropathic Pain

In a comparative study of analgesic efficacy in rat models of chronic, neuropathic, and inflammatory pain, ambroxol (1 g/kg, achieving clinically relevant plasma levels) was compared directly with gabapentin (100 mg/kg) [1]. Ambroxol completely reversed pain behavior in several models and demonstrated more pronounced analgesic effects than gabapentin in most cases [1]. Ambroxol was only weakly effective in models of acute pain but effectively reduced pain symptoms in all chronic and neuropathic pain models tested [1]. This preferential blockade of Nav1.8 sodium channels underlies ambroxol's unique analgesic profile, which is distinct from gabapentin's mechanism of action via α2δ calcium channel subunits [1][2].

Neuropathic pain Nav1.8 inhibition Analgesic efficacy

Ambroxol vs. NN-DNJ: Broader Mutational Coverage as a Pharmacological Chaperone in Gaucher Disease

A comparative computational molecular dynamics study evaluated the interaction of pharmacological chaperones ambroxol and NN-DNJ with native GCase and the two most clinically significant GBA1 mutations, N370S and L444P [1]. The analysis demonstrated that NN-DNJ possesses better binding affinity toward the N370S mutant protein, whereas ambroxol exhibited favorable interaction and activity against both the N370S and L444P mutations [1]. This broader mutational coverage suggests that ambroxol may be effective across a wider spectrum of Gaucher disease genotypes, including those associated with neuronopathic forms [1][2].

Gaucher disease Pharmacological chaperone Glucocerebrosidase

Ambroxol Species-Specific Nav1.8 Inhibition: Rat vs. Human IC50 Values and Clinical Implications

Whole-cell patch clamp electrophysiology studies reveal that ambroxol-induced tonic inhibition of Nav1.8 channels is significantly stronger on rat Nav1.8 (IC50 18 µM) than on human Nav1.8 (IC50 279 µM), representing an approximately 15.5-fold difference in sensitivity [1]. Ambroxol also inhibited tetrodotoxin-sensitive (TTX-s) Na+ channels with an IC50 of 76 µM [1]. This pronounced species-specificity is critical for interpreting preclinical efficacy data and for designing clinical trials targeting human Nav1.8-mediated pain conditions [1][2].

Nav1.8 inhibition Species specificity IC50

Ambroxol (CAS 107814-37-9) Optimal Application Scenarios for Scientific and Industrial Procurement


Respiratory Therapeutics with Requirement for Objective Lung Function Improvement

In chronic obstructive bronchitis and related conditions where demonstrable improvement in pulmonary function metrics is required, ambroxol (45 mg/day) provides a 25% reduction in bronchial flow resistance and a 14% improvement in forced expiratory volume, effects not achieved with bromhexine [1]. This makes ambroxol the preferred mucolytic for clinical settings that prioritize quantifiable functional outcomes over symptomatic relief alone.

Prophylactic Use for Reducing Acute Upper Respiratory Disease Episodes

Ambroxol (45 mg/day) significantly reduces the frequency of acute upper respiratory disease episodes in at-risk populations (P=0.0049 vs. control), a prophylactic benefit not observed with carbocisteine under identical study conditions [2]. This application scenario is particularly relevant for preventive care programs in institutional settings or during seasonal respiratory infection peaks.

Investigational Use as a Repurposed Analgesic Targeting Nav1.8 Channels

Ambroxol demonstrates preferential Nav1.8 channel blockade and preclinical analgesic efficacy comparable or superior to gabapentin in rodent models of neuropathic and inflammatory pain [3]. However, the pronounced species difference in Nav1.8 sensitivity (IC50 18 µM rat vs. 279 µM human) must be carefully considered when designing human trials and interpreting preclinical data [4]. Topical formulations for focal neuropathic pain represent a promising research direction.

Pharmacological Chaperone Therapy for Gaucher Disease and GBA1-Associated Parkinson's Disease

Ambroxol crosses the blood-brain barrier and acts as a pharmacological chaperone to enhance lysosomal trafficking and enzymatic activity of mutant glucocerebrosidase [5]. Its activity against both N370S and L444P mutations provides broader genotype coverage compared to alternative chaperones such as NN-DNJ [6]. This supports its procurement for clinical trials in neuronopathic Gaucher disease (types 2 and 3) and for investigational use in GBA1 mutation-associated Parkinson's disease.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ambroxol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.